molecular formula C10H13NO2 B13285398 4-Tert-butylpyridine-3-carboxylic acid

4-Tert-butylpyridine-3-carboxylic acid

Cat. No.: B13285398
M. Wt: 179.22 g/mol
InChI Key: VABYYZGUSUSDGC-UHFFFAOYSA-N
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Description

4-Tert-butylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H13NO2. It is a derivative of pyridine, featuring a tert-butyl group at the 4-position and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butylpyridine-3-carboxylic acid typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4-tert-butylpyridine with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts such as palladium or nickel to facilitate the process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Tert-butylpyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Uniqueness: 4-Tert-butylpyridine-3-carboxylic acid is unique due to the presence of both the tert-butyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-tert-butylpyridine-3-carboxylic acid

InChI

InChI=1S/C10H13NO2/c1-10(2,3)8-4-5-11-6-7(8)9(12)13/h4-6H,1-3H3,(H,12,13)

InChI Key

VABYYZGUSUSDGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=NC=C1)C(=O)O

Origin of Product

United States

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